

Application Notes and Protocols for AFP-07 in Platelet Aggregation Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AFP-07 is a synthetic analog of prostacyclin (PGI2), distinguished by a 7,7-difluoro modification. It is a highly potent and selective agonist for the prostacyclin receptor (IP receptor), a key mediator in the inhibition of platelet aggregation.[1][2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, inhibit various platelet activation pathways, making IP receptor agonists like AFP-07 valuable tools for studying platelet function and for the development of novel anti-thrombotic therapies. This document provides detailed application notes and protocols for the use of AFP-07 in in vitro platelet aggregation studies.

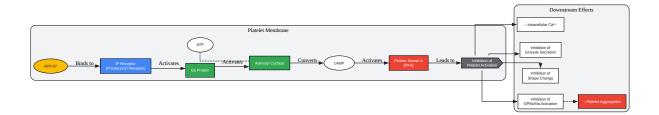
Mechanism of Action

AFP-07 exerts its anti-platelet effects by selectively binding to and activating the IP receptor on the platelet surface. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of key events in platelet activation, such as granule secretion, shape change, and the conformational activation of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.

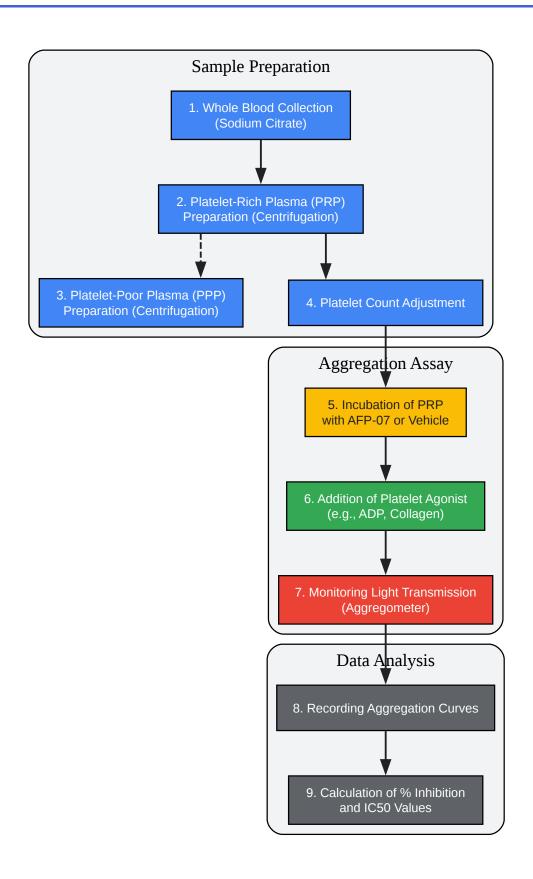


Signaling Pathway of AFP-07 in Platelets









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